molecular formula E B1209087 Erbium-169 CAS No. 15840-13-8

Erbium-169

货号: B1209087
CAS 编号: 15840-13-8
分子量: 168.9346 g/mol
InChI 键: UYAHIZSMUZPPFV-NJFSPNSNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Erbium-169, also known as this compound, is a useful research compound. Its molecular formula is Er and its molecular weight is 168.9346 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Production Methods

Erbium-169 is typically produced via neutron irradiation of isotopically enriched Erbium-168 targets in nuclear reactors. The process involves:

  • Irradiation : Isotopically enriched Erbium-168 is subjected to thermal neutron flux in a reactor.
  • Electromagnetic Isotope Separation : Following irradiation, advanced techniques such as resonant laser ionization are employed to enhance the separation efficiency of this compound from residual Erbium-168, achieving specific activities suitable for therapeutic use .

Specific Activity and Purification

Recent advancements have demonstrated the capability to achieve specific activities of approximately 240 GBq/mg through optimized production methods, significantly higher than traditional methods . The purification process typically yields radionuclidically pure this compound, essential for its medical applications.

Therapeutic Applications

This compound has emerged as a promising candidate for various therapeutic interventions, particularly in the treatment of cancer and joint disorders.

Radiation Synovectomy

Radiation synovectomy involves the intra-articular injection of this compound citrate to treat inflammatory joint diseases such as rheumatoid arthritis. The beta radiation emitted targets affected synovial tissues while minimizing damage to surrounding healthy tissues.

Case Study: Efficacy in Arthritis Treatment

A double-blind study evaluated the efficacy of this compound citrate injections combined with corticosteroids in patients suffering from small joint arthritis. Results indicated significant improvement in symptoms for 55% to 58% of participants receiving this compound therapy compared to controls .

Cancer Therapy

This compound's beta-emitting properties make it suitable for targeted radionuclide therapy in oncology, particularly for metastasized cancers. Its ability to deliver localized radiation can effectively reduce tumor cell viability.

Preclinical Studies

In vitro studies using this compound labeled with prostate-specific membrane antigen (PSMA) demonstrated potential for reducing tumor cell viability, showcasing its applicability in receptor-targeted therapies .

Pain Palliation

This compound is also explored for pain palliation in bone metastases. Radiolabeled compounds can be injected directly into painful areas, providing localized relief through targeted radiation therapy .

Ongoing Research Initiatives

Research continues to optimize production techniques and explore new applications for this compound:

  • Improved Separation Techniques : Enhancements in laser ionization methods have increased separation efficiencies to about 0.5%, paving the way for higher yields necessary for comprehensive preclinical studies .
  • Clinical Trials : Ongoing clinical trials aim to validate the effectiveness of this compound in various therapeutic contexts, including its role in pain management and cancer treatment.

Potential Challenges

Despite promising results, challenges remain regarding the scalability of production and ensuring consistent quality control during the purification process.

Summary Table of Applications and Findings

ApplicationMethodologyKey Findings
Radiation SynovectomyInjection of this compound citrateImprovement in joint pain (55%-58% efficacy)
Cancer TherapyTargeted radionuclide therapyReduced tumor cell viability in preclinical studies
Pain PalliationDirect injection into affected areasEffective localized pain relief

属性

CAS 编号

15840-13-8

分子式

E

分子量

168.9346 g/mol

IUPAC 名称

erbium-169

InChI

InChI=1S/Er/i1+2

InChI 键

UYAHIZSMUZPPFV-NJFSPNSNSA-N

SMILES

[Er]

手性 SMILES

[169Er]

规范 SMILES

[Er]

同义词

169Er radioisotope
Er-169 radioisotope
Erbium-169

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。